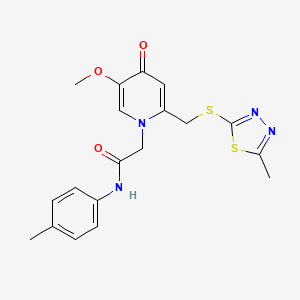
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide (CAS Number: 933252-57-4) is a complex organic molecule characterized by a unique combination of functional groups that suggest potential pharmacological applications. This article delves into its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.
Molecular Structure and Properties
The molecular formula of this compound is C19H20N4O3S2, with a molecular weight of approximately 416.5 g/mol. The structure includes a pyridine ring, thiadiazole moiety, and methoxy and p-tolyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 933252-57-4 |
| Key Functional Groups | Thiadiazole, Pyridine |
Anti-inflammatory Activity
Preliminary studies indicate that the compound exhibits anti-inflammatory properties , likely due to the presence of the thiadiazole and pyridine structures. These groups are known to interact with biological targets such as enzymes involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines in vitro.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research indicates that the compound may act as an anticancer agent . Structure–activity relationship (SAR) studies reveal that modifications in the molecular structure can enhance its cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-withdrawing groups has been correlated with increased potency against these cell lines.
Case Studies and Research Findings
-
Structure–Activity Relationship (SAR) Studies :
- Compounds similar to our target have been evaluated for their anticancer potential. Modifications at specific positions on the aromatic rings have been shown to significantly alter biological activity.
- For example, derivatives with para-substituted halogens demonstrated enhanced activity against MCF-7 cells compared to unsubstituted analogs .
- Antioxidant Activity :
-
Enzyme Inhibition :
- Compounds containing thiadiazole rings have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The inhibition constants (IC50 values) varied significantly among derivatives, indicating that structural modifications can enhance inhibitory activity .
特性
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-4-6-14(7-5-12)20-18(25)10-23-9-17(26-3)16(24)8-15(23)11-27-19-22-21-13(2)28-19/h4-9H,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCFVHKNHMQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














